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molecular formula C7H8FNO2S B1586511 4-fluoro-N-methylbenzenesulfonamide CAS No. 433-14-7

4-fluoro-N-methylbenzenesulfonamide

Cat. No. B1586511
M. Wt: 189.21 g/mol
InChI Key: RDRBNXNITJCMPV-UHFFFAOYSA-N
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Patent
US05877317

Procedure details

A mixture of 4-fluorobenzenesulfonyl chloride (III, Aldrich, 3.12 g), methylamine hydrochloride (1.17 g), triethylamine (4.8 ml) and THF (25 ml) are stirred at 20°-25° for five days. The mixture is then partitioned between dichloromethane, aqueous sodium bicarbonate, and saline. The organic phases are dried over magnesium sulfate and concentrated. The resulting solid is crystallized from dichloromethane/hexane and then recrystallized from methanol/dichloromethane to give N-methyl-4-fluorobenzenesulfonamide, NMR 2.67, 4.55, 7.21, 7.89 δ.
Name
4-fluorobenzenesulfonyl chloride
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)(=[O:5])=[O:4].CNS(C1C=CC(N2CCN(CC[C@H]3C4C(=CC=CC=4)CCO3)CC2)=CC=1)(=O)=O.Cl.CN.C(N(CC)CC)C>C1COCC1>[CH3:1][NH:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)(=[O:5])=[O:4] |f:0.1,2.3|

Inputs

Step One
Name
4-fluorobenzenesulfonyl chloride
Quantity
3.12 g
Type
reactant
Smiles
CNS(=O)(=O)C1=CC=C(C=C1)F.CNS(=O)(=O)C1=CC=C(C=C1)N1CCN(CC1)CC[C@@H]1OCCC2=CC=CC=C12
Name
Quantity
1.17 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
are stirred at 20°-25° for five days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is then partitioned between dichloromethane, aqueous sodium bicarbonate, and saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid is crystallized from dichloromethane/hexane
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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